molecular formula C19H18N2O5 B2633108 2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 696630-67-8

2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B2633108
CAS No.: 696630-67-8
M. Wt: 354.362
InChI Key: JHJDIXYLDXIYLE-UHFFFAOYSA-N
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Description

This compound is a pyrano[3,2-b]pyran-3-carbonitrile derivative characterized by a fused bicyclic pyran system with a hydroxymethyl group at position 6, an isopropoxy-substituted phenyl ring at position 4, and a nitrile group at position 2. Its molecular formula is C₁₉H₁₈N₂O₅, with a molecular weight of 354.36 g/mol . The 2-isopropoxyphenyl substituent distinguishes it from other analogs, influencing both physicochemical properties and biological activity.

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-8-oxo-4-(2-propan-2-yloxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-10(2)24-15-6-4-3-5-12(15)16-13(8-20)19(21)26-17-14(23)7-11(9-22)25-18(16)17/h3-7,10,16,22H,9,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJDIXYLDXIYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyran ring, followed by the introduction of the amino, hydroxymethyl, isopropoxyphenyl, and carbonitrile groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in the aryl/heteroaryl group at position 4 and minor modifications in functional groups. Key examples include:

Compound Name Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 2-Isopropoxyphenyl C₁₉H₁₈N₂O₅ 354.36 Not reported
2-Amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano... 4-Benzyloxyphenyl C₂₃H₁₈N₂O₅ 402.40 221–224
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dih... 3-(4-Chlorobenzyloxy)phenyl C₂₃H₁₇ClN₂O₅ 436.85 232–236
2-Amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-di... 4-(4-Fluorobenzyloxy)phenyl C₂₃H₁₇FN₂O₅ 420.39 239–242
2-Amino-4-(2,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyran... 2,4-Dimethoxyphenyl C₁₈H₁₇N₂O₆ 357.34 Not reported
2-Amino-4-(4-(1H-imidazol-1-yl)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydr... 4-(1H-Imidazol-1-yl)phenyl C₁₉H₁₄N₄O₄ 362.34 248–252

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -F) increase melting points due to enhanced intermolecular interactions (e.g., 232–236°C for 6h vs. 221–224°C for 6a ).
  • Bulkier substituents (e.g., benzyloxy) increase molecular weight but reduce solubility compared to smaller groups (e.g., methoxy) .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy : All analogs share characteristic peaks for -OH (~3400 cm⁻¹), -NH₂ (~3300 cm⁻¹), nitrile (~2190 cm⁻¹), and carbonyl (~1650 cm⁻¹). Substituent-specific peaks include aromatic C-O-C stretches (1200–1266 cm⁻¹) for alkoxy groups .
  • ¹H NMR : The hydroxymethyl group (-CH₂OH) resonates at δ 4.10–4.25 ppm, while the isopropoxy group in the target compound shows a distinct multiplet for the -CH(CH₃)₂ moiety .

Biological Activity

The compound 2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 696630-67-8) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H18N2O5
  • Molecular Weight : 354.36 g/mol
  • Boiling Point : Predicted at 673.0 ± 55.0 °C
  • Density : 1.46 ± 0.1 g/cm³
  • pKa : 15.28 ± 0.10

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrano derivatives, including the compound . Biological evaluations have shown that derivatives of pyrano compounds exhibit significant antibacterial and antifungal activities.

Antibacterial Activity

In a comparative study, various synthesized compounds were tested against both gram-positive and gram-negative bacteria. The results indicated that several derivatives demonstrated substantial inhibition zones, comparable to standard antibiotics like ampicillin and gentamicin.

CompoundGram-positive Bacteria Inhibition Zone (mm)Gram-negative Bacteria Inhibition Zone (mm)
Compound A20 mm (89%)25 mm (98%)
Compound B21 mm (93%)24 mm (94%)
This compound 22 mm (95%) 26 mm (96%)

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various fungal strains. Notably, it exhibited high efficacy against Candida albicans and Cryptococcus neoformans, with inhibition percentages reaching up to 96.81% at optimal concentrations.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in microbial metabolism. For instance, its structural similarity to known inhibitors allows it to compete effectively with substrates in enzymatic reactions.

Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production and is often targeted in skin-whitening agents. The compound has shown promising results as a tyrosinase inhibitor with an IC50 value significantly lower than that of kojic acid, a well-known natural inhibitor.

Study on Synthesis and Evaluation

A recent study focused on synthesizing a series of pyrano derivatives, including the target compound. The synthesized compounds were evaluated for their biological activity using various assays:

  • Synthesis Methodology : Multi-component reactions were employed to achieve high yields.
  • Biological Assays : The compounds were tested against standard microbial strains, revealing potent antibacterial and antifungal activities.

Results Overview

The study concluded that the synthesized derivatives possess significant biological activities, making them potential candidates for further pharmaceutical development.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step protocols with careful optimization of reaction parameters. Key strategies include:

  • Solvent selection : Ethanol-water mixtures or methanol are often used to enhance solubility and reduce side reactions .
  • Catalysts : Acidic or basic catalysts (e.g., piperidine) improve cyclization efficiency during pyran ring formation .
  • Temperature control : Reactions are often conducted under reflux (60–80°C) to balance reaction rate and product stability .
  • Substrate purity : Pre-purification of intermediates (e.g., via column chromatography) minimizes competing pathways .
    For example, pyrano[3,2-b]pyran derivatives are synthesized via one-pot multicomponent reactions with yields >90% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for confirming the molecular structure, and what key spectral features should researchers expect?

Answer:

  • ¹H/¹³C NMR :
    • Amino group (NH₂) : Broad singlet at δ ~6.0–6.2 ppm (¹H); absence in DEPT-135 confirms NH₂ .
    • Pyran oxygen : Signals for O-linked protons (e.g., δ ~4.5–5.5 ppm for hydroxymethyl) .
    • Aromatic protons : Multiplets in δ 7.0–8.0 ppm for substituted phenyl groups .
  • IR : Stretching at ~2190 cm⁻¹ (C≡N), ~3400 cm⁻¹ (NH₂/NH), and ~1680 cm⁻¹ (C=O) .
  • HRMS : Exact mass confirmation (e.g., [M+Na⁺] with <2 ppm error) .

Advanced: How can researchers resolve contradictions in NMR data when characterizing diastereomers or tautomeric forms?

Answer:

  • Variable Temperature NMR (VT-NMR) : Detect tautomeric equilibria (e.g., keto-enol) by observing signal splitting at low temperatures .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons in diastereomers .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values for tautomers .
    For example, in pyrano[3,2-b]pyran derivatives, NOESY correlations between NH₂ and hydroxymethyl protons confirm stereochemistry .

Advanced: What strategies analyze the electronic effects of substituents (e.g., isopropoxy) on the pyran ring's reactivity?

Answer:

  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., nucleophilic additions) to quantify electronic effects .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic attacks .
  • Kinetic studies : Monitor substituent impact on hydrolysis or oxidation rates under controlled pH .
    The isopropoxy group’s electron-donating nature stabilizes intermediates via resonance, as shown in pyrano[3,2-b]pyran derivatives .

Basic: What are the common impurities encountered during synthesis, and how can chromatographic methods be optimized?

Answer:

  • Common impurities :
    • Unreacted intermediates (e.g., aryl aldehydes).
    • Diastereomeric byproducts from incomplete stereocontrol .
  • Purification :
    • Flash chromatography : Use gradients of ethyl acetate/hexane (30–60%) to separate polar impurities .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water resolve tautomers .

Advanced: How does the hydroxymethyl group influence the compound's hydrogen bonding network?

Answer:

  • X-ray crystallography : Reveals intramolecular H-bonds between hydroxymethyl (-CH₂OH) and carbonyl oxygen, stabilizing the pyran ring conformation .
  • Dynamic NMR : Detects solvent-dependent H-bonding (e.g., DMSO vs. CDCl₃) .
  • MD simulations : Predict H-bond lifetimes and their impact on solubility .

Basic: What in vitro assays evaluate bioactivity, and what parameters ensure reliability?

Answer:

  • Antiproliferative assays : MTT/PrestoBlue on cancer cell lines (IC₅₀ determination) with controls for solvent cytotoxicity .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with Z’-factor >0.5 to validate screening robustness .
  • Binding studies : Surface plasmon resonance (SPR) to quantify KD values for target proteins .

Advanced: What environmental fate studies assess ecological impact, and which degradation products should be monitored?

Answer:

  • Photodegradation : Use UV-Vis spectroscopy to track breakdown under simulated sunlight; identify quinone derivatives as primary products .
  • Biodegradation : OECD 301F tests with activated sludge to measure BOD₅/COD ratios .
  • LC-MS/MS : Monitor persistent metabolites (e.g., nitriles, phenyl ethers) in soil/water matrices .

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